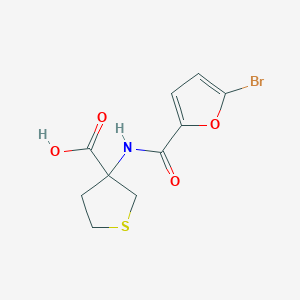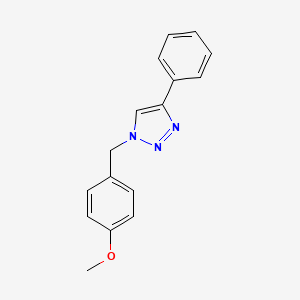
(1-(4-Iodobenzyl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Iodobenzyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C13H18INO and a molecular weight of 331.19 g/mol . This compound features a piperidine ring substituted with a 4-iodobenzyl group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Iodobenzyl)piperidin-4-yl)methanol typically involves the reaction of 4-iodobenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(4-Iodobenzyl)piperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-(4-Iodobenzyl)piperidin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a ligand in receptor binding studies or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting neurological pathways. Its piperidine core is a common motif in many therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1-(4-Iodobenzyl)piperidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the 4-iodobenzyl group can participate in halogen bonding and π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
(1-Benzylpiperidin-4-yl)methanol: Lacks the iodine atom, resulting in different reactivity and biological activity.
(1-(4-Bromobenzyl)piperidin-4-yl)methanol: Contains a bromine atom instead of iodine, which can affect its chemical properties and interactions.
(1-(4-Chlorobenzyl)piperidin-4-yl)methanol:
Uniqueness: (1-(4-Iodobenzyl)piperidin-4-yl)methanol is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This feature can enhance its binding affinity and selectivity in biological systems, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H18INO |
|---|---|
Peso molecular |
331.19 g/mol |
Nombre IUPAC |
[1-[(4-iodophenyl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C13H18INO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2 |
Clave InChI |
UDYQCUZMBRETMN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)CC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)






![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)

![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
